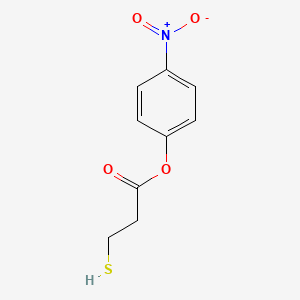
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound that features a brominated aromatic ring and a conjugated keto-enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the keto-enone moiety. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The subsequent steps may involve the use of various reagents and catalysts to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto-enone system to other functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and keto-enone system can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the observed effects of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-methylphenyl)boronic acid: Shares the brominated aromatic ring but differs in the functional groups attached.
4-Bromo-2-methylphenyl isocyanate: Another brominated aromatic compound with different reactivity and applications.
Uniqueness
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a brominated aromatic ring and a conjugated keto-enone system
Propriétés
| 120996-16-9 | |
Formule moléculaire |
C11H9BrO3 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
4-(2-bromo-4-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
MXTYHWYDQJVVIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)


